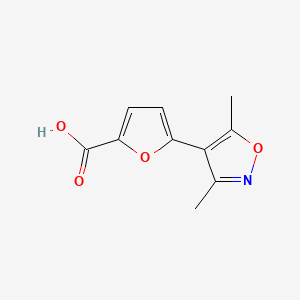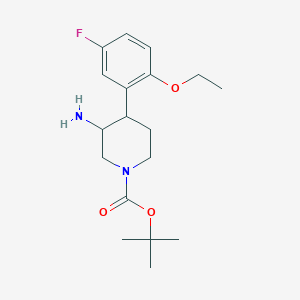
1-Chloro-3-(1-chloropropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-(1-chloropropyl)benzene is an organic compound with the molecular formula C9H11Cl2. It is a derivative of benzene, where a chlorine atom is attached to the benzene ring and another chlorine atom is attached to the propyl group. This compound is known for its applications in organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(1-chloropropyl)benzene can be synthesized through various methods. One common method involves the chlorination of 3-phenylpropyl chloride. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 1-Chloro-3-(1-chloropropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of propylbenzene.
科学研究应用
1-Chloro-3-(1-chloropropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways involving chlorinated aromatic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 1-Chloro-3-(1-chloropropyl)benzene involves its interaction with nucleophiles and electrophiles. The chlorine atoms attached to the benzene ring and the propyl group make the compound reactive towards nucleophilic substitution. The molecular targets and pathways involved include the formation of carbocation intermediates during electrophilic aromatic substitution reactions .
相似化合物的比较
- 1-Chloro-3-phenylpropane
- 3-Chloro-1-phenylpropane
- 3-Phenyl-1-chloropropane
- 3-Phenylpropyl chloride
Comparison: 1-Chloro-3-(1-chloropropyl)benzene is unique due to the presence of two chlorine atoms, which enhances its reactivity compared to similar compounds with only one chlorine atom. This increased reactivity makes it a valuable intermediate in various chemical syntheses .
属性
分子式 |
C9H10Cl2 |
|---|---|
分子量 |
189.08 g/mol |
IUPAC 名称 |
1-chloro-3-(1-chloropropyl)benzene |
InChI |
InChI=1S/C9H10Cl2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2H2,1H3 |
InChI 键 |
KPBFMCRHWUEOPC-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC(=CC=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13159659.png)


